5alpha-Androstane-3,6,17-trione is classified as a synthetic androgen and is part of the broader category of anabolic steroids. It interacts with androgen receptors in the body, mimicking the effects of naturally occurring male hormones like testosterone. This compound is often studied for its implications in hormone therapy and performance enhancement .
The synthesis of 5alpha-Androstane-3,6,17-trione can be achieved through multiple pathways:
The synthesis often requires controlled conditions such as specific temperatures and pH levels to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
5alpha-Androstane-3,6,17-trione features a complex steroid backbone with three ketone groups located at positions 3, 6, and 17. The structural configuration contributes to its unique biological activity:
5alpha-Androstane-3,6,17-trione participates in various chemical reactions:
Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are commonly employed. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
The mechanism of action for 5alpha-Androstane-3,6,17-trione primarily involves its binding to androgen receptors within target tissues:
5alpha-Androstane-3,6,17-trione has several scientific applications across various fields:
5α-Androstane-3,6,17-trione (IUPAC name: (5S,8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione) is a steroidal ketone with the molecular formula C₁₉H₂₆O₃ and a molecular weight of 302.41 g/mol [2] [8]. Its structure features a 5α-androstane backbone (a saturated tetracyclic hydrocarbon core) with ketone groups at positions C3, C6, and C17. This configuration confers planarity to the A-ring, while the B/C and C/D ring junctions adopt chair and envelope conformations, respectively. The stereochemistry is defined by the 5α-hydrogen, resulting in an A-ring trans-fusion to the B-ring [8]. The compound crystallizes as a solid and is typically stored at -20°C [2].
Table 1: Chemical Identifiers of 5α-Androstane-3,6,17-trione
Property | Value |
---|---|
CAS Registry Number | 2243-05-2 |
Molecular Formula | C₁₉H₂₆O₃ |
Exact Mass | 302.188 g/mol |
SMILES Notation | C[C@]12CCC(=O)C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@@]4(C)[C@H]3CCC4=O |
InChI Key | MGUDNDBPVZPSQA-JOFNPIDHSA-N |
Synonyms | Kneller’s Trione; 5α-Androstanedione-3,6,17-trione |
First synthesized in the late 20th century, 5α-androstane-3,6,17-trione emerged during investigations into steroidal ketones as potential inhibitors of androgen-metabolizing enzymes. Early synthetic routes involved Oppenauer oxidation of 6-hydroxy derivatives of dihydrotestosterone or selective oxidation of 3,6-diol intermediates using chromium trioxide [3]. Its significance grew following the 2009 patent applications (e.g., WO2011016814A1) that characterized it as "Kneller’s Trione" and highlighted its function as an aromatase inhibitor. This marked a shift from its role as a synthetic intermediate to a biologically active compound of interest for endocrine modulation [4] [5]. Research accelerated in the 2010s with studies exploring its dual inhibitory effects on 5α-reductase and aromatase enzymes, positioning it uniquely among steroidal compounds targeting androgen-estrogen balance [7].
Table 2: Historical Milestones in the Development of 5α-Androstane-3,6,17-trione
Year | Development | Significance |
---|---|---|
1970s–1980s | Initial synthesis via oxidation of 6-hydroxy-androstanes | Established as a stable crystalline solid; foundational structural characterization |
2009 | Patent filings (US20090306031A1, WO2011016814A1) | Introduced as "Kneller’s Trione" with proposed role in testosterone modulation |
2010s | Mechanistic studies of enzyme inhibition | Confirmed dual inhibition of aromatase and 5α-reductase pathways |
This compound interacts critically with steroidogenic enzymes:
Biological studies reveal that 5α-androstane-3,6,17-trione elevates testosterone:estradiol (T/E) ratios by suppressing estrogen synthesis while stimulating endogenous testosterone production via reduced negative feedback on the hypothalamic-pituitary-testicular axis [5] [7]. It also influences the HPA axis through its metabolite 5α-androstane-3β,17β-diol (3β-Adiol), an estrogen receptor β (ERβ) agonist that modulates corticotropin-releasing hormone (CRH) expression [6] [10].
Table 3: Metabolic Conversions Involving 5α-Androstane-3,6,17-trione
Enzyme | Interaction | Biological Consequence |
---|---|---|
Cytochrome P450 Aromatase | Competitive inhibition (Kᵢ ≈ low µM range) | Decreased estradiol synthesis; increased testosterone:estradiol ratio |
5α-Reductase | Partial substrate inhibition | Attenuated DHT production; potential anti-androgenic effects |
3β-Hydroxysteroid Dehydrogenase | Reduction to 3β-Adiol | ERβ-mediated modulation of stress responses |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6